molecular formula C19H20N2O4S2 B2402939 N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide CAS No. 898352-49-3

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide

Cat. No.: B2402939
CAS No.: 898352-49-3
M. Wt: 404.5
InChI Key: VIWSTYOBNNXDIA-VXPUYCOJSA-N
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Description

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide and its derivatives have been studied for their antimicrobial properties. Darwish et al. (2014) conducted a study on the synthesis of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, showing potential as antimicrobial agents. These compounds, including derivatives of this compound, demonstrated promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis and Evaluation for Anticancer Activity

Research has also been conducted on the synthesis of 4-thiazolidinones containing the benzothiazole moiety for anticancer activity evaluation. Havrylyuk et al. (2010) explored the antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, including derivatives of the compound . Some of these compounds revealed anticancer activity on various cancer cell lines such as leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. These inhibitors, related to this compound, showed higher inhibition efficiencies and extra stability against steel corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Pharmaceutical Research

In pharmaceutical research, the compound has been used as a building block for developing various pharmaceutical agents. Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors, using analogs of this compound (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

Properties

IUPAC Name

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-11-21-16-10-9-15(27(2,23)24)12-17(16)26-19(21)20-18(22)13-25-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWSTYOBNNXDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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